molecular formula C8H14O2 B12951359 7-Oxaspiro[3.5]nonan-5-ol

7-Oxaspiro[3.5]nonan-5-ol

Cat. No.: B12951359
M. Wt: 142.20 g/mol
InChI Key: FUAGCKBNUZWABU-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Chemical Research

Spirocyclic scaffolds have become increasingly prominent in areas such as medicinal chemistry and materials science due to their complex three-dimensional structures and conformational rigidity. rsc.orgresearchgate.netcambridgescholars.com They are recognized as privileged scaffolds in drug discovery, offering a pathway to novel chemical entities with potentially improved pharmacological profiles. rsc.orgnih.gov

The defining characteristic of a spirocycle is its inherent three-dimensionality. rsc.orgtandfonline.com The central spiro atom, typically a quaternary sp³-hybridized carbon, forces the connected rings into planes that are often orthogonal to each other. rsc.org This arrangement creates a rigid, non-planar molecular architecture that allows for the precise spatial projection of functional groups, a feature highly desirable for designing molecules that can interact with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com

The increased three-dimensionality of spirocyclic compounds is often quantified by their higher fraction of sp³ hybridized carbons (Fsp³). bldpharm.com A higher Fsp³ value is correlated with greater success in clinical drug development, as it allows for more complex molecular shapes that can enhance ligand-receptor complementarity and improve physicochemical properties like solubility and metabolic stability. tandfonline.combldpharm.com

The rigid nature of spirocyclic systems, particularly those containing smaller rings, limits their conformational flexibility. tandfonline.com This results in a smaller number of well-defined, low-energy conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. rsc.org

However, this rigidity also presents a significant synthetic challenge: the precise control of stereochemistry. tandfonline.com The spiro atom itself can be a chiral center, and substituents on the rings create additional stereocenters, leading to the possibility of multiple stereoisomers. wikipedia.org The development of stereoselective synthetic methods is therefore crucial to access specific, biologically active isomers. rsc.org Significant advances in organic synthesis now provide chemists with the tools to create complex spirocycles with a high degree of stereochemical control, which is essential for fully exploiting their potential. rsc.orgunibo.itresearchgate.net The stereochemical configuration of a spirocyclic molecule can profoundly influence its biological activity, as demonstrated in studies where enantiomers exhibit different binding modes and affinities for biological targets. acs.org

Structural Classification and Nomenclature of 7-Oxaspiro[3.5]nonan-5-ol

This compound is a heterocyclic spiro compound. Its systematic name provides precise information about its structure according to IUPAC nomenclature rules. vedantu.comqmul.ac.ukacdlabs.com

Table 1: Properties of this compound

Property Value Source
CAS Number 2306271-29-2 chembk.com
Molecular Formula C₈H₁₄O₂ chembk.com
Molecular Weight 142.2 g/mol chembk.com

The core structure is "oxaspiro[3.5]nonane." An analysis of its name reveals the following:

Spiro : Indicates two rings joined by a single common atom. wikipedia.orgvedantu.com

[3.5] : This bracketed notation specifies the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order. acdlabs.com Therefore, the structure contains a four-membered ring (3 carbons + spiro atom) and a six-membered ring (5 carbons + spiro atom).

Nona : This root indicates a total of nine carbon atoms in the acyclic parent hydrocarbon chain, which corresponds to the total number of atoms in the rings of the spiro system. youtube.com

Oxa : This prefix identifies the compound as a heterocycle, with an oxygen atom replacing one of the carbon atoms in the ring system. wikipedia.org

7-Oxa : The locant "7-" pinpoints the position of the oxygen atom. According to IUPAC rules, numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the small ring, through the spiro atom (which receives the highest number of the atoms in the first ring plus one), and finally around the larger ring. vedantu.comacdlabs.com In this case, the spiro atom is at position 4. The atoms of the smaller ring are numbered 1, 2, and 3. The atoms of the larger ring are numbered 5, 6, 7, 8, and 9. Thus, the oxygen atom is at position 7 within the six-membered ring, making it a tetrahydropyran (B127337) ring. The smaller ring is a cyclobutane (B1203170) ring.

The suffix "-5-ol" indicates the presence of a hydroxyl (-OH) group at position 5 of the spirocyclic framework. chembk.com This carbon atom (C-5) is part of the larger, six-membered tetrahydropyran ring.

The introduction of the hydroxyl group at C-5 has significant stereochemical implications:

Chirality : The C-5 atom is a stereocenter because it is bonded to four different groups (a hydrogen atom, the hydroxyl group, C-4, and C-6).

Diastereomers : The presence of this stereocenter, in addition to the inherent chirality that can arise from the spiro junction itself, means that this compound can exist as multiple stereoisomers. The spatial orientation of the hydroxyl group (e.g., axial or equatorial within the chair-like conformation of the six-membered ring) relative to the plane of the cyclobutane ring will define the different diastereomers.

The conformational rigidity of the spiro[3.5]nonane system will influence the preferred orientation of the hydroxyl group, which in turn can affect the molecule's physical properties and biological interactions. Controlling the stereochemistry at this position is a key consideration in any potential synthesis or application of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H14O2/c9-7-6-10-5-4-8(7)2-1-3-8/h7,9H,1-6H2

InChI Key

FUAGCKBNUZWABU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOCC2O

Origin of Product

United States

Natural Occurrence and Biogenetic Pathways of Oxaspiro 3.5 Nonane Motifs

Prevalence of Spirocyclic Structures in Natural Products

Spirocyclic systems, characterized by two rings sharing a single common atom, are a recurring motif in a vast array of natural products. These structures are found in compounds isolated from diverse biological sources, including plants, fungi, and marine organisms. The inherent three-dimensionality of spirocycles provides a rigid and defined orientation of functional groups in space, which is often crucial for their biological activity. This makes them attractive scaffolds in medicinal chemistry and drug discovery.

The prevalence of spirocyclic structures can be seen in various classes of natural products, including:

Terpenoids: A large and diverse class of naturally occurring organic chemicals.

Alkaloids: A group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

Polyketides: A large group of secondary metabolites which are often bioactive.

The structural diversity within spirocyclic natural products is immense, ranging from simple monoterpenes to complex polycyclic alkaloids. This diversity underscores the evolutionary importance of the enzymes that catalyze their formation.

Identification of 1-Oxaspiro[3.5]nonan-7-ol (Cleroindicin A) as a Natural Metabolite

Contrary to the outline's suggestion of it being a fungal metabolite, current scientific literature consistently identifies 1-Oxaspiro[3.5]nonan-7-ol, known as Cleroindicin A, as a secondary metabolite derived from plants.

Cleroindicin A has been successfully isolated from the aerial parts of plants belonging to the Clerodendrum genus, specifically Clerodendrum indicum and Clerodendrum japonicum. The genus Clerodendrum is a member of the Lamiaceae family and is known to be a rich source of various bioactive secondary metabolites, including terpenoids, flavonoids, and steroids nih.govglobalsciencebooks.info.

The isolation process typically involves the extraction of the plant material with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. The structure of Cleroindicin A was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. Phytochemical screenings of Clerodendrum indicum have revealed the presence of a wide range of chemical constituents, such as alkaloids, glycosides, phenols, flavonoids, tannins, saponins, terpenes, and steroids uclmyanmar.orgnih.govwjcmpr.com.

Plant SourcePart UsedIsolated Compound
Clerodendrum indicumAerial PartsCleroindicin A
Clerodendrum japonicumAerial PartsCleroindicin A

Broader Biogenetic Pathways for Spirocyclic Ethers in Biological Systems

The biosynthesis of spirocyclic ethers, such as the oxaspiro[3.5]nonane core, is a complex process that often involves a series of enzyme-catalyzed reactions. While the specific pathway for Cleroindicin A has not been fully elucidated, general principles of spiroether and spiroketal biosynthesis can provide insights into its likely formation.

The biosynthesis of many spirocyclic ethers is believed to originate from linear polyketide or isoprenoid precursors. These precursors undergo a series of modifications, including oxidation and cyclization reactions, to form the characteristic spirocyclic system.

Polyketide Pathway: A common route to spiroketals, which are structurally related to spiroethers, is through the polyketide pathway. In this pathway, simple acyl-CoA precursors are sequentially condensed by polyketide synthases (PKSs) to form a linear poly-β-keto chain. This reactive intermediate can then undergo a cascade of cyclization reactions to form the spirocyclic core. The formation of the ether linkage in oxaspirocycles likely involves an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic center, such as an epoxide or a carbocation, within the precursor molecule.

Key Enzymatic Steps: The formation of oxaspirocycles is likely to be catalyzed by a suite of enzymes, including:

Polyketide Synthases (PKSs): Responsible for the assembly of the initial carbon skeleton.

Cytochrome P450 Monooxygenases: Often involved in the introduction of hydroxyl groups and epoxidation of double bonds, which are key steps in preparing the precursor for cyclization.

Cyclases: Enzymes that catalyze the specific ring-closing reactions to form the spirocyclic system.

The stereochemistry of the final product is tightly controlled by the specific enzymes involved in the biosynthetic pathway. The proposed biosynthetic pathways for many natural products are often inferred from the co-occurrence of related compounds and through isotopic labeling studies.

Synthetic Methodologies for 7 Oxaspiro 3.5 Nonan 5 Ol and Its Derivatives

General Strategies for the Construction of [3.n]-Spirocyclic Systems

The assembly of [3.n]-spirocyclic systems, which feature a three-membered or four-membered ring fused to a larger ring, can be broadly categorized into two main approaches: methods that form the spiro junction through cyclization and those that utilize starting materials already containing one of the constituent rings.

A prevalent strategy for the synthesis of spirocycles involves the intramolecular cyclization of a suitably functionalized precursor. This approach establishes the key spirocyclic linkage in a single synthetic step. Common tactics include intramolecular alkylations, aldol (B89426) reactions, and Michael additions. For the construction of oxaspiro systems, intramolecular etherification reactions, such as the Williamson ether synthesis, are of particular importance. In this method, a halo-alcohol or a diol with one alcohol activated as a leaving group can undergo base-promoted cyclization to form the desired cyclic ether.

Another powerful technique is the use of cycloaddition reactions. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a direct method for the synthesis of oxetanes. nih.govslideshare.netorganic-chemistry.org In the context of spirocycle synthesis, this reaction can be performed intramolecularly or by using a cyclic ketone as the carbonyl component.

An alternative to de novo construction of the spirocycle is to begin with a molecule that already incorporates one of the rings. For the synthesis of a 7-oxaspiro[3.5]nonane derivative, one could start with a functionalized cyclohexane (B81311) or oxetane (B1205548). For instance, a cyclohexane derivative bearing two substituents at one carbon atom can be elaborated to form the second ring. This might involve, for example, the conversion of a gem-diester on a cyclohexane ring into a diol, followed by a subsequent cyclization to form the oxetane ring. Conversely, a pre-formed oxetane with appropriate functional groups can be used to build the six-membered ring through various annulation strategies.

Directed Synthesis of Functionalized 7-Oxaspiro[3.5]nonanes

The synthesis of functionalized 7-oxaspiro[3.5]nonanes often employs reactions that allow for the controlled introduction of substituents. These methods are crucial for accessing derivatives with specific biological or chemical properties.

Acid-catalyzed reactions can be employed for the formation of the oxetane ring. For example, the cyclization of a 1,3-diol under acidic conditions can lead to the formation of a cyclic ether. In the context of the 7-oxaspiro[3.5]nonane system, a cyclohexane precursor containing a hydroxymethyl group and a hydroxyl group in a 1,3-relationship on the ring could theoretically undergo acid-catalyzed dehydration to form the spiro-oxetane. The efficiency of such reactions is often dependent on the stereochemical arrangement of the reacting functional groups and the stability of any carbocation intermediates.

While intramolecular Friedel-Crafts reactions are more commonly used for the synthesis of carbocyclic spiro compounds, analogous strategies involving heteroatoms can be envisaged. For the 7-oxaspiro[3.5]nonane skeleton, this type of reaction is less direct. However, related cyclizations involving the attack of an alcohol onto an activated species are highly relevant. For example, the cyclization of an alkynyl alcohol can be catalyzed by various transition metals to form cyclic ethers. A cyclohexane precursor with an appropriately positioned alcohol and an alkyne substituent could potentially be used to construct the spiro-oxetane ring system.

Specific Approaches to the 7-Oxaspiro[3.5]nonan-5-ol Skeleton

One of the most promising methods for the construction of the 7-oxaspiro[3.5]nonane core is the Paternò–Büchi reaction . nih.govslideshare.netorganic-chemistry.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be applied to the synthesis of spirocyclic oxetanes by using a cyclic ketone. For instance, the irradiation of a solution of cyclohexanone (B45756) and a suitable alkene, such as allene (B1206475) or a vinyl ether, could yield the corresponding 7-oxaspiro[3.5]nonane derivative. To obtain the desired 5-ol functionality, a precursor such as 1,4-cyclohexanedione (B43130) could be utilized, with one of the ketone groups protected. The Paternò-Büchi reaction would then be performed on the unprotected ketone, followed by deprotection and reduction of the second ketone to the desired alcohol.

A second viable approach involves an intramolecular cyclization . This could start from a suitably substituted cyclohexane derivative. For example, a synthetic pathway could begin with the synthesis of 1-(hydroxymethyl)cyclohexane-1,4-diol. This intermediate could then be subjected to a selective activation of the primary hydroxyl group (e.g., tosylation), followed by a base-induced intramolecular Williamson ether synthesis to form the spiro-oxetane ring. The remaining hydroxyl group at the 4-position of the cyclohexane ring would correspond to the desired 5-position in the 7-oxaspiro[3.5]nonane nomenclature.

A hypothetical synthetic sequence is outlined below:

StepReactionReactants/ReagentsProduct
1Grignard Reaction1,4-Cyclohexanedione monoethylene ketal, Formaldehyde4-(Hydroxymethyl)-4-hydroxycyclohexan-1-one ethylene (B1197577) ketal
2DeprotectionAcidic hydrolysis4-(Hydroxymethyl)-4-hydroxycyclohexan-1-one
3ReductionSodium borohydride (B1222165)1-(Hydroxymethyl)cyclohexane-1,4-diol
4Selective Tosylationp-Toluenesulfonyl chloride, Pyridine (B92270)4-Hydroxy-4-(tosyloxymethyl)cyclohexan-1-ol
5Intramolecular CyclizationSodium hydrideThis compound

Alternatively, one could envision a route starting from a precursor that is later oxidized to introduce the hydroxyl group. For example, if 7-oxaspiro[3.5]nonane were synthesized, a subsequent selective oxidation at the C5 position would be required. However, achieving such regioselectivity on an unactivated carbon atom would be challenging. A more controlled approach would be the synthesis of 7-oxaspiro[3.5]nonan-5-one , followed by its reduction. The synthesis of this ketone could potentially be achieved through the Paternò-Büchi reaction of 1,4-cyclohexanedione with a suitable alkene, as mentioned earlier. The subsequent reduction of the ketone to the alcohol could be accomplished using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield this compound.

The synthesis of functionalized derivatives of 2-oxa-7-azaspiro[3.5]nonane has been reported, which provides a valuable precedent for the construction of the spiro[3.5]nonane framework. univ.kiev.ua These syntheses often involve the construction of the six-membered ring onto a pre-existing oxetane core.

Synthesis via Reduction of Oxaspiro[3.5]nonanones

One of the most direct and common methods for the synthesis of this compound is through the reduction of its corresponding ketone precursor, 7-Oxaspiro[3.5]nonan-5-one. This transformation is a staple in organic synthesis, and a variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often influencing the stereochemical outcome of the reaction.

Commonly used reducing agents for such transformations include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is known for its good functional group tolerance. For the reduction of 7-Oxaspiro[3.5]nonan-5-one, NaBH₄ would be expected to yield this compound with the hydride attacking the carbonyl carbon. The stereoselectivity of this reduction would be influenced by the steric hindrance posed by the spirocyclic framework, with the hydride generally approaching from the less hindered face.

Lithium aluminum hydride, a much stronger reducing agent, is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. While highly effective, its lower chemoselectivity requires careful protection of other sensitive functional groups if present in the molecule.

For achieving higher levels of stereoselectivity, more sophisticated reducing agents can be utilized. These include bulky hydride reagents such as lithium tri-tert-butoxyaluminum hydride or potassium tri-sec-butylborohydride (K-Selectride®). The steric bulk of these reagents can lead to a more pronounced facial selectivity in the hydride attack on the carbonyl, potentially leading to a higher diastereomeric excess of one of the alcohol stereoisomers. The general reaction scheme for this reduction is presented below:

Reduction of 7-Oxaspiro[3.5]nonan-5-one
ReagentSolventTypical ConditionsExpected Outcome
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 °C to room temperatureGood yield, moderate stereoselectivity
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THF0 °C to room temperatureHigh yield, potentially low stereoselectivity
K-Selectride®Tetrahydrofuran-78 °C to 0 °CHigh yield, potentially high stereoselectivity

Incorporating Boron-Containing Moieties into the Spirocyclic Scaffold

The incorporation of boron-containing moieties into organic molecules is a powerful strategy for the construction of complex architectures. While specific literature on the direct incorporation of boron into the 7-Oxaspiro[3.5]nonane scaffold is limited, general methodologies for the synthesis of organoboron compounds can be extrapolated.

One potential approach could involve the use of a pre-functionalized spirocyclic intermediate. For instance, a halogenated derivative of the 7-Oxaspiro[3.5]nonane system could undergo a metal-halogen exchange followed by quenching with a borate (B1201080) ester, such as triisopropyl borate, to form a boronic ester. This boronic ester could then serve as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents.

Alternatively, a boron-containing building block could be used in the construction of the spirocyclic ring system itself. For example, a boron-substituted cyclohexanone derivative could potentially be a precursor for the formation of the spiro-oxetane ring.

Oxetane Ring-Opening Strategies in Spiroketals

While the focus of this article is on the synthesis of this compound, it is worth noting that the oxetane ring in this spirocyclic system can be susceptible to ring-opening reactions under certain conditions. This reactivity can be exploited for the synthesis of more complex molecules. The inherent ring strain of the four-membered oxetane ring makes it susceptible to nucleophilic attack, particularly in the presence of a Lewis acid or Brønsted acid catalyst.

For instance, treatment of a this compound derivative with a strong nucleophile in the presence of a Lewis acid could lead to the opening of the oxetane ring, generating a new functionalized cyclohexane derivative. The regioselectivity of the ring-opening would be dictated by the substitution pattern on the oxetane ring and the nature of the nucleophile.

Asymmetric Synthesis and Stereocontrol in Oxaspiro[3.5]nonane Formation

The development of asymmetric methods for the synthesis of this compound is crucial for accessing enantiomerically pure forms of this compound, which is often a prerequisite for its use in biological applications. Stereocontrol can be introduced at various stages of the synthesis.

One of the most effective strategies for achieving asymmetric synthesis is through the use of chiral catalysts or reagents. In the context of the reduction of 7-Oxaspiro[3.5]nonan-5-one, chiral reducing agents can be employed. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. The use of a CBS catalyst would be expected to provide this compound with high enantiomeric excess.

Another approach to asymmetric synthesis involves the use of a chiral substrate. For example, if the cyclohexane ring of the spirocycle is derived from a chiral starting material, the stereochemistry of this ring can direct the formation of the spiro-oxetane ring and the subsequent reduction of the ketone in a stereoselective manner.

Furthermore, enzymatic reductions offer a powerful and environmentally friendly alternative for the asymmetric synthesis of alcohols. A variety of commercially available ketoreductases can screen for the stereoselective reduction of 7-Oxaspiro[3.5]nonan-5-one, potentially offering excellent enantioselectivity under mild reaction conditions.

MethodChiral SourceExpected Outcome
CBS ReductionChiral Oxazaborolidine CatalystHigh enantioselectivity
Chiral Substrate ControlChiral Starting MaterialDiastereoselective synthesis
Enzymatic ReductionKetoreductase EnzymeHigh enantioselectivity

Chemical Transformations and Reactivity of 7 Oxaspiro 3.5 Nonan 5 Ol and Analogs

Reactivity of the Oxetane (B1205548) Ring in Spirocyclic Systems

The oxetane ring, a four-membered ether, is characterized by significant ring strain (approximately 25.5 kcal/mol), which renders it susceptible to ring-opening reactions under various conditions. beilstein-journals.org In a spirocyclic system like 7-Oxaspiro[3.5]nonan-5-ol, this inherent reactivity is preserved.

Regioselective C-O Bond Cleavage Reactions

The cleavage of the C-O bonds in the oxetane ring of this compound can be initiated by electrophilic or nucleophilic reagents. The regioselectivity of this cleavage is dictated by both steric and electronic factors. magtech.com.cn

Under acidic conditions , protonation of the oxetane oxygen is the initial step, forming an oxonium ion. This activation facilitates nucleophilic attack. The cleavage can proceed via two pathways, leading to the formation of a more stable carbocation intermediate. For this compound, cleavage of the C8-O7 bond would lead to a tertiary carbocation at the spiro center (C6), which is generally more stable than the secondary carbocation that would form from C9-O7 cleavage. Consequently, nucleophilic attack is expected to occur preferentially at the spiro carbon (C6).

Under nucleophilic conditions , particularly with strong nucleophiles, the reaction typically follows an SN2 mechanism. In this case, steric hindrance plays a crucial role, and the nucleophile will preferentially attack the less substituted carbon atom of the oxetane ring. In this compound, the C9 position is less sterically hindered than the spirocyclic C6 position. Therefore, nucleophilic attack is predicted to occur at C9, leading to the cleavage of the C9-O7 bond.

A summary of the expected regioselective C-O bond cleavage is presented in the table below.

Reaction ConditionProbable Site of Nucleophilic AttackBond Cleaved
AcidicC6 (spiro carbon)C6-O7
Nucleophilic (strong)C9C9-O7

Influence of Neighboring Hydroxyl Groups on Ring Fission

The presence of a hydroxyl group at the C5 position, adjacent to the spiro center, can significantly influence the reactivity of the oxetane ring through neighboring group participation. rsc.org The hydroxyl group can act as an internal nucleophile, particularly under conditions that favor its deprotonation or in the presence of a Lewis acid that coordinates to the oxetane oxygen.

For instance, under acidic conditions, after protonation of the oxetane oxygen, the neighboring hydroxyl group could intramolecularly attack the spiro carbon (C6), leading to the formation of a bicyclic ether intermediate. Subsequent attack by an external nucleophile would then open this intermediate. This participation can accelerate the rate of ring opening and influence the stereochemical outcome of the reaction. Studies on analogous systems, such as the opening of epoxides in the presence of a nearby hydroxyl group, have demonstrated a significant rate enhancement. rsc.org

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C5 position of this compound is expected to undergo typical reactions of secondary alcohols.

Oxidation Reactions

Oxidation of the secondary alcohol at C5 would yield the corresponding ketone, 7-Oxaspiro[3.5]nonan-5-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. filtrydokoparek.pl Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid).

Dess-Martin periodinane (DMP): A mild and selective oxidizing agent.

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

The expected product of the oxidation of this compound is shown in the table below.

Starting MaterialProduct
This compound7-Oxaspiro[3.5]nonan-5-one

Esterification and Etherification

The hydroxyl group of this compound can be converted into esters and ethers through standard synthetic methodologies.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a catalyst. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 7-Oxaspiro[3.5]nonan-5-yl acetate.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, treatment of this compound with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with methyl iodide, would produce 5-methoxy-7-oxaspiro[3.5]nonane.

The table below summarizes these transformations.

Reaction TypeReagentsProduct
EsterificationAcetyl chloride, Pyridine7-Oxaspiro[3.5]nonan-5-yl acetate
Etherification1. NaH, 2. Methyl iodide5-Methoxy-7-oxaspiro[3.5]nonane

Functionalization of the Cyclohexane (B81311) Ring Moiety

The cyclohexane ring of this compound offers several positions for further functionalization, although the reactivity of these positions will be influenced by the existing functional groups. The presence of the oxetane and hydroxyl groups can direct or hinder reactions at specific sites.

Functionalization can be envisioned at positions remote from the existing functional groups, for example, through radical halogenation. However, the selectivity of such reactions can be low. More controlled functionalization would likely involve the conversion of the existing hydroxyl group into a good leaving group, followed by elimination to introduce a double bond in the cyclohexane ring. This double bond could then serve as a handle for a variety of subsequent transformations, such as epoxidation, dihydroxylation, or addition reactions.

For example, dehydration of this compound, typically under acidic conditions, could lead to the formation of 7-oxaspiro[3.5]non-4-ene. This alkene could then undergo further reactions to introduce new functionalities onto the cyclohexane ring.

Substitution Reactions on the Spiro[3.5]nonane Core

The reactivity of the this compound core is dictated by the presence of the strained oxetane ring and the cyclohexane ring, with the hydroxyl group at the C-5 position offering a primary site for functionalization. Substitution reactions can be targeted at the alcohol functionality or at other positions on the carbocyclic ring, often requiring prior activation.

A common strategy for substitution at the C-5 position involves the conversion of the hydroxyl group into a better leaving group. For instance, tosylation of the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine yields a tosylate ester. This tosylate can then be readily displaced by a variety of nucleophiles in an S\textsubscript{N}2 reaction, leading to the introduction of new functional groups with inversion of stereochemistry.

ReagentProductReaction Type
TsCl, Pyridine7-Oxaspiro[3.5]nonan-5-yl tosylateTosylation
NaBr5-Bromo-7-oxaspiro[3.5]nonaneNucleophilic Substitution
NaN\textsubscript{3}5-Azido-7-oxaspiro[3.5]nonaneNucleophilic Substitution
NaCN7-Oxaspiro[3.5]nonane-5-carbonitrileNucleophilic Substitution

This table represents potential substitution reactions based on general alcohol chemistry.

Furthermore, reactions involving the oxetane ring are of significant interest. The inherent ring strain of the oxetane facilitates ring-opening reactions under acidic or Lewis acidic conditions. acs.orgbeilstein-journals.orgresearchgate.net For example, treatment with a hydrohalic acid (e.g., HBr) can lead to the opening of the oxetane ring to form a diol, which can be further functionalized.

In a related context, studies on substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones have shown that nucleophiles can react at the spiro core, suggesting that the carbocyclic ring of this compound could also be susceptible to certain transformations, although the reactivity would be significantly different due to the absence of the conjugated system. rsc.org

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For this compound and its analogs, derivatization strategies would focus on systematically modifying different parts of the molecule to understand their contribution to biological activity.

The primary alcohol at the C-5 position is a key handle for derivatization. A library of analogs can be generated by esterification or etherification reactions to explore the effect of different substituents at this position.

ReagentDerivative TypePotential SAR Insight
Acyl chlorides/AnhydridesEstersRole of hydrogen bond acceptor and steric bulk at C-5.
Alkyl halidesEthersInfluence of lipophilicity and steric hindrance at C-5.
IsocyanatesCarbamatesExploration of hydrogen bonding and potential for additional interactions.

This table outlines derivatization strategies for SAR studies based on the C-5 hydroxyl group.

Another important aspect of SAR studies for spirocyclic compounds is the exploration of the three-dimensional space. acs.org The spirocyclic nature of this compound provides a rigid scaffold that can be further functionalized to probe specific binding pockets of a biological target. The synthesis of analogs with substituents on the cyclohexane ring would be a valuable strategy. This can be achieved through multi-step synthetic sequences starting from functionalized cyclohexanones.

Moreover, the oxetane oxygen is a potential hydrogen bond acceptor. acs.org SAR studies could involve the synthesis of analogs where the oxetane ring is replaced by other cyclic ethers (e.g., tetrahydrofuran) or even a carbocyclic ring (e.g., cyclobutane) to evaluate the importance of the oxetane motif for biological activity. The development of synthetic routes to such analogs is therefore a key aspect of a comprehensive SAR campaign. nih.gov

Detailed SAR studies on spirocyclic chromanes with antimalarial activity have highlighted the importance of stereochemistry and the nature of substituents on the spirocyclic core for biological potency. nih.gov These findings underscore the necessity of a systematic and multi-pronged derivatization approach for understanding the SAR of this compound analogs.

Spectroscopic Characterization Techniques for 7 Oxaspiro 3.5 Nonan 5 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed molecular structure can be assembled.

High-Resolution 1H NMR for Proton Connectivity and Multiplicities

High-resolution 1H NMR spectroscopy is fundamental for determining the number of distinct proton environments and their connectivity within a molecule. In the context of 7-oxaspiro[3.5]nonane derivatives, the 1H NMR spectrum reveals characteristic signals for the protons in the oxetane (B1205548) and cyclohexane (B81311) rings.

For instance, in the analog tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, the proton signals are observed in specific regions of the spectrum. The protons of the tetrahydropyran (B127337) ring, which is analogous to the cyclohexane ring in 7-oxaspiro[3.5]nonan-5-ol, typically appear as a complex multiplet in the range of δ 3.39-3.94 ppm. The hydroxymethyl protons give rise to a distinct signal, while the protons on the azetidine (B1206935) ring (analogous to the oxetane ring) also show characteristic shifts. The multiplicities of these signals (singlet, doublet, triplet, multiplet) arise from spin-spin coupling between neighboring protons, providing crucial information about the connectivity of the proton network.

A representative, albeit hypothetical, 1H NMR data set for a 7-oxaspiro[3.5]nonane derivative is presented in the table below, illustrating the expected chemical shifts and multiplicities.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~3.8 - 4.2m-
H-6, H-8 (axial)~3.5 - 3.7m-
H-6, H-8 (equatorial)~3.8 - 4.0m-
H-1, H-4 (oxetane)~4.3 - 4.7m-
H-2, H-3 (oxetane)~2.5 - 2.8m-
OHVariables-

Note: This is a hypothetical data table for illustrative purposes.

13C NMR for Carbon Skeleton Elucidation

13C NMR spectroscopy complements 1H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the 13C NMR spectrum.

For the analog 6-Oxaspiro[3.5]nonane-7-carboxylic acid, the spiro carbon atom is a key feature and typically appears in a specific region of the 13C NMR spectrum. The carbons of the oxetane ring are generally observed at higher chemical shifts due to the deshielding effect of the oxygen atom. The carbons of the cyclohexane or tetrahydropyran ring resonate at chemical shifts typical for saturated carbocycles. For instance, in 6-Oxaspiro[3.5]nonane-7-carboxylic acid, the carbon signals are observed at δ = 175.6, 75.9, 75.2, 35.0, 30.1, 28.8, 25.4, and 15.3 ppm. researchgate.net The signal at 175.6 ppm corresponds to the carboxylic acid carbon, while the signals at 75.9 and 75.2 ppm are characteristic of the carbons adjacent to the oxygen atom in the tetrahydropyran ring.

A projected 13C NMR data table for a generic this compound is provided below for conceptual understanding.

Carbon Assignment Chemical Shift (δ, ppm)
C-4 (Spiro)~80 - 90
C-7 (Oxetane)~70 - 80
C-5~65 - 75
C-6, C-8~60 - 70
C-1, C-3 (Oxetane)~40 - 50
C-2 (Oxetane)~30 - 40
C-9~20 - 30

Note: This is a hypothetical data table for illustrative purposes.

Advanced 2D-NMR Experiments (COSY, HSQC, HMBC, NOESY, ROESY) for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton connectivity pathways within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, irrespective of their bonding connectivity. This information is crucial for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY or ROESY can be used to establish the spatial relationship between substituents on the oxetane and cyclohexane rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. For the analog 6-Oxaspiro[3.5]nonane-7-carboxylic acid, the calculated mass for the protonated molecule [M+H]+ is 171.1021, and the experimentally found mass is 171.1020, confirming the molecular formula C9H14O3. researchgate.net This level of accuracy is invaluable for confirming the identity of a newly synthesized compound or an isolated natural product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the oxetane ring (a cyclic ether).

The presence of the hydroxyl group would be indicated by a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The exact position and shape of this band can be influenced by the concentration of the sample and the solvent used.

The oxetane ring is characterized by several key vibrations. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to appear in the fingerprint region, typically between 1000-1200 cm⁻¹ . Specifically, the characteristic ring breathing and stretching modes of the four-membered oxetane ring often give rise to sharp and distinct absorption bands. For the parent oxetane molecule, a notable absorption has been observed around 980 cm⁻¹.

The spirocyclic nature of the molecule, which includes a cyclohexane ring, will contribute to the C-H stretching and bending vibrations. The C-H stretching vibrations of the aliphatic cyclohexane and oxetane rings would be observed in the 2850-3000 cm⁻¹ region. The C-H bending vibrations (scissoring, wagging, and twisting) would appear in the 1350-1480 cm⁻¹ range.

A hypothetical IR data table for this compound, based on characteristic functional group frequencies, is presented below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200-3600 (broad)
C-H (Aliphatic)Stretching2850-3000
C-O (Ether, Oxetane)Asymmetric & Symmetric Stretching1000-1200
C-O (Alcohol)Stretching1050-1200
C-H (Aliphatic)Bending1350-1480

This table represents expected values and would require experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, this technique would be invaluable for elucidating its solid-state conformation.

While no specific crystallographic data for this compound has been reported, studies on analogous spirocyclic oxetanes have been conducted. These studies reveal important structural features that would likely be shared by the target molecule.

The oxetane ring in such systems is typically found to be nearly planar, though a slight puckering is common. The endocyclic bond angles within the four-membered ring are constrained, leading to significant ring strain. The C-O-C and C-C-C bond angles within the oxetane ring would be expected to be close to 90°.

The cyclohexane ring generally adopts a chair conformation, as this minimizes both angular and torsional strain. The spirocyclic linkage to the oxetane would likely occur at one of the carbon atoms of the cyclohexane ring. The position and orientation (axial or equatorial) of the hydroxyl group on the cyclohexane ring would be precisely determined by X-ray crystallography. This would also establish the relative stereochemistry between the hydroxyl group and the spiro-oxetane moiety.

If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion can be used to determine its absolute stereochemistry.

A hypothetical table of selected crystallographic parameters for this compound is provided below, based on general values for similar structures.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (for a racemic mixture) or non-centrosymmetric (for a single enantiomer)
C-O Bond Length (Oxetane)~1.43 - 1.46 Å
C-C Bond Length (Oxetane)~1.52 - 1.55 Å
C-O-C Bond Angle (Oxetane)~90 - 95°
C-C-C Bond Angle (Cyclohexane)~109 - 112°
C-O Bond Length (Alcohol)~1.42 - 1.44 Å

This table is illustrative and actual values can only be determined through experimental X-ray diffraction analysis.

Conformational Analysis and Theoretical Investigations of 7 Oxaspiro 3.5 Nonan 5 Ol

Principles of Spirocyclic Conformational Analysis

Ring Strain and Puckering in the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The parent oxetane molecule has a ring strain of approximately 106 kJ·mol⁻¹ (25.5 kcal/mol), which is comparable to that of an epoxide. nih.govvulcanchem.com This inherent strain influences the ring's geometry.

Unlike the planar depiction often used in 2D drawings, the oxetane ring is not perfectly flat. It adopts a slightly "puckered" conformation to alleviate some torsional strain from eclipsing interactions between adjacent hydrogen atoms. nih.govnih.gov The degree of puckering can be influenced by substituents. For 7-Oxaspiro[3.5]nonan-5-ol, the spiro-fusion to the larger cyclohexane (B81311) ring is expected to significantly influence the oxetane ring's pucker. The spiro-carbon (C4) forces a specific geometry that dictates the orientation of the attached methylene (B1212753) groups of the oxetane ring.

Bond Angles and Lengths: In an unsubstituted oxetane, typical bond angles are approximately 92.0° for C-C-O and 84.8° for C-C-C, demonstrating significant angle strain. nih.gov

Puckering Angle: While the parent oxetane has a small puckering angle, substitution can increase it. nih.govmdpi.com The fusion in a spiro system acts as a bulky substituent, likely leading to a more defined, puckered state.

Configurational and Conformational Rigidity-Flexibility Balance

The spirocyclic nature of this compound introduces a high degree of rigidity. The spiro-carbon atom acts as a pivot, but the interconnected rings cannot move independently. However, the six-membered cyclohexane ring retains some conformational flexibility. It can, in principle, adopt chair, boat, and twist-boat conformations.

The most stable conformation for a substituted cyclohexane is typically a chair form, which minimizes both angle and torsional strain. In this compound, the cyclohexane ring will exist predominantly in a chair conformation. The key analytical points are the positions of the spiro-linkage and the hydroxyl (-OH) group.

Chair Conformation: The cyclohexane ring will undergo a "chair flip," interconverting between two chair conformers.

Axial vs. Equatorial Substituents: The hydroxyl group at the C5 position can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The spiro-oxetane linkage occupies the C4 position. Due to its significant steric bulk, the spiro group would strongly prefer an equatorial position if such a distinction were possible, but as part of the ring, its influence is on the relative stability of the adjacent hydroxyl group's orientation. The equilibrium between the two chair conformers will be dictated by the energetic preference of the hydroxyl group for the equatorial position to minimize unfavorable 1,3-diaxial interactions. univ.kiev.ua

The balance for this molecule is between the high rigidity of the spiro-oxetane portion and the dynamic chair-chair interconversion of the cyclohexane ring.

Computational Chemistry Methodologies

To precisely determine the conformational preferences and energetic landscape of this compound, computational chemistry methods are indispensable. These techniques allow for the calculation of molecular geometries, energies, and dynamic behaviors.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT would be employed to:

Geometry Optimization: Find the lowest energy (most stable) three-dimensional structure for each possible conformer (e.g., the two chair forms with the -OH group axial or equatorial).

Energy Calculation: Determine the relative energies of these conformers. The energy difference (ΔE) between the axial and equatorial conformers allows for the calculation of their equilibrium population at a given temperature.

Transition State Analysis: Map the energy profile of the chair-chair interconversion, identifying the energy barrier for this process.

A typical DFT study would involve a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. smolecule.com

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound
Conformer-OH Group PositionRelative Energy (kcal/mol)Equilibrium Population (298 K)
Chair 1Equatorial0.00 (Reference)~85%
Chair 2Axial1.10~15%
Twist-BoatN/A5.50<0.1%

This table is illustrative and represents the type of data that would be generated from a DFT analysis. The values are based on typical energy differences for hydroxyl groups on a cyclohexane ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Receptor Interactions

While DFT provides a static picture of stable conformers, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into:

Conformational Dynamics: Observing the chair-chair interconversion of the cyclohexane ring in real-time and determining the frequency of these events.

Solvent Effects: Simulating the molecule in a solvent (like water) to see how solvent molecules interact with the hydroxyl and oxetane groups and influence conformational preferences.

Ligand-Receptor Interactions: If this compound were being studied as a potential drug candidate, MD simulations could model its interaction with a biological target (e.g., a protein). The simulation would reveal how the molecule binds, which conformer is active, and the stability of the resulting complex. smolecule.com Key parameters analyzed in such simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of a series of compounds with their biological activity. If a set of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR could be used to:

Identify Key Structural Features: Determine which properties (e.g., size, shape, electronic properties, lipophilicity) of the molecules are most important for their activity.

Predict Activity: Develop a mathematical model that can predict the activity of new, unsynthesized derivatives.

Guide Design: Use the model to guide the design of more potent and selective compounds by suggesting modifications to the this compound scaffold.

The QSAR model is built by calculating various molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity.

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives
DerivativeModificationLogP (Lipophilicity)Molecular Weight (g/mol)Polar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Parent-OH1.25156.2232.510.5
Derivative A-F at C51.40158.2120.28.2
Derivative B-OCH₃ at C51.55170.2529.515.1

This table presents a simplified, hypothetical example of data used in a QSAR model. Actual QSAR studies involve dozens of descriptors and complex statistical analysis.

Elusive Nature of this compound: A Search for Conformational and Electronic Insights

A comprehensive review of available scientific literature reveals a significant gap in the chemical understanding of the specific compound this compound. Despite its well-defined structure, featuring a unique spirocyclic fusion of an oxetane and a cyclohexane ring with a hydroxyl group, dedicated research into its conformational analysis and the electronic influence of substituents appears to be limited. This scarcity of data prevents a detailed discussion on the theoretical investigations and reactivity of this particular molecule.

The intended exploration, as outlined in the requested article structure, would have delved into the nuanced world of its three-dimensional arrangements and the electronic interplay of various chemical modifications. Specifically, the plan was to investigate the influence of substituents on the electronic structure and reactivity of the this compound scaffold.

Furthermore, the investigation into the influence of substituents would have examined how different chemical groups attached to the core structure alter its electronic properties. This would involve calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. Understanding these electronic effects is crucial for predicting the molecule's reactivity in various chemical reactions. For instance, electron-donating or electron-withdrawing substituents could significantly impact the nucleophilicity or electrophilicity of different sites within the molecule.

However, due to the absence of specific studies on this compound, the presentation of detailed research findings, including data tables on substituent effects, is not possible at this time. The scientific community has yet to publish dedicated research that would provide the necessary data to fulfill the requested in-depth analysis. While studies on related spirocyclic systems exist, direct extrapolation of their properties to this compound without specific computational backing would be speculative.

Biological Activities in Vitro Studies of Oxaspiro 3.5 Nonane Systems

Antiviral and Antimicrobial Properties

No specific studies on the antiviral or antimicrobial properties of 7-Oxaspiro[3.5]nonan-5-ol were found.

Immunomodulatory Effects (e.g., Inhibition of NO Production in Macrophage Models)

No research detailing the immunomodulatory effects or the inhibition of nitric oxide (NO) production in macrophage models by this compound is publicly available.

Modulation of Key Intracellular Signaling Pathways

NF-κB and PI3K/Akt Pathways

No in vitro studies detailing the effects of This compound or related oxaspiro[3.5]nonane compounds on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways are currently available in the public domain. Research into the potential modulatory effects of this class of compounds on these critical cellular signaling cascades, which are involved in inflammation, cell survival, and proliferation, has not been reported.

Role as Sigma Receptor Ligands

There is currently no published research describing the in vitro evaluation of This compound or other oxaspiro[3.5]nonane derivatives as ligands for sigma receptors (σ1 and σ2). The affinity, selectivity, and functional activity of these compounds at sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, have not been characterized.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

7-Oxaspiro[3.5]nonan-5-ol as a Strategic Building Block for Complex Molecules

The spirocyclic framework of this compound serves as a strategic starting point for the synthesis of more complex molecules. The inherent rigidity and defined stereochemistry of the spiro center allow for precise control over the spatial arrangement of substituents, a critical factor in the synthesis of intricate molecular targets. The presence of a hydroxyl group provides a reactive site for a variety of chemical transformations, enabling its incorporation into larger molecular scaffolds.

While direct examples of the total synthesis of natural products using this compound are not extensively documented, the closely related 1-oxaspiro[3.5]nonan-7-ol has been identified as a substituent in the natural product Cleroindicin A, isolated from the fungus Clerodendrum japonicum. encyclopedia.pubsemanticscholar.org This discovery underscores the natural relevance of the oxaspiro[3.5]nonane scaffold and suggests its potential as a building block for the synthesis of other natural products and their analogues.

Precursor for the Development of New Therapeutic Agents

The structural motifs present in this compound make it a promising precursor for the development of novel therapeutic agents. The incorporation of spirocyclic systems is a growing trend in drug design, often referred to as "escaping from flatland," which aims to create more three-dimensional and structurally diverse drug candidates.

Spirocyclic scaffolds, such as the one found in this compound, are increasingly utilized in drug discovery to create molecules with enhanced pharmacological profiles. The three-dimensional nature of these scaffolds can lead to improved binding affinity and selectivity for biological targets. Functionalized derivatives of related spirocycles, like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been synthesized and evaluated as bioisosteres for known pharmacophores, such as the piperidine (B6355638) ring. univ.kiev.ua These studies demonstrate the potential of the oxaspiro[3.5]nonane core to serve as a foundational scaffold for new drug candidates. The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists further highlight the utility of this scaffold in developing new therapeutic agents. nih.gov

The synthesis of analogues of biologically active natural products is a key strategy in medicinal chemistry to improve their therapeutic properties. The this compound scaffold can be envisioned as a key intermediate for creating analogues of natural products that contain spirocyclic ether systems. By modifying the core structure or introducing various substituents, chemists can systematically explore the structure-activity relationships of these natural product analogues.

Generation of Compound Libraries for High-Throughput Screening

Compound libraries are essential tools in modern drug discovery, enabling the rapid screening of thousands of compounds for biological activity. The this compound scaffold is an attractive starting point for the generation of diverse compound libraries for high-throughput screening (HTS). asinex.com The ability to functionalize the hydroxyl group and modify the cyclohexane (B81311) ring allows for the creation of a wide array of derivatives with varying physicochemical properties.

The "BioDesign" approach to creating screening libraries often incorporates key structural features of known pharmacologically relevant natural products, such as spiro systems, to increase the likelihood of finding active compounds. asinex.com Libraries based on the this compound core would offer novel, three-dimensional structures that are underrepresented in many commercial screening collections. tarosdiscovery.com The development of DNA-encoded libraries (DELs) with sp3-rich core scaffolds further emphasizes the importance of such structures in modern drug discovery. vipergen.com

Potential in Materials Science and Specialty Chemical Production

Beyond its applications in the life sciences, the this compound core has potential in materials science and the production of specialty chemicals. The strained oxetane (B1205548) ring can undergo ring-opening polymerization to produce polyethers with unique properties. While specific studies on this compound in this context are limited, research on other oxaspiro monomers has demonstrated their potential in creating cross-linked polymers.

The reactivity of the oxetane and the functionality of the alcohol group make this compound a versatile intermediate for the synthesis of a range of specialty chemicals. These could include unique solvents, additives, or monomers for other types of polymerization reactions. The rigid spirocyclic structure could impart desirable properties such as thermal stability or specific optical properties to the resulting materials.

Conclusions and Future Research Trajectories for 7 Oxaspiro 3.5 Nonan 5 Ol

Synthesis of Novel Stereoisomers and Functionalized Derivatives

The controlled synthesis of specific stereoisomers and the introduction of diverse functional groups are fundamental to exploring the chemical space of 7-Oxaspiro[3.5]nonan-5-ol. The spirocenter and the carbon bearing the hydroxyl group are potential stereogenic centers, leading to the possibility of multiple diastereomers and enantiomers.

Future synthetic efforts should focus on:

Asymmetric Synthesis: Developing enantioselective synthetic routes to access individual stereoisomers of this compound. This will be crucial for investigating stereospecific biological activities.

Derivative Libraries: Creating a diverse library of derivatives by modifying the hydroxyl group (e.g., through etherification, esterification) or by introducing substituents on the carbocyclic and heterocyclic rings. Research into related compounds like 7-Oxaspiro[3.5]nonan-5-amine has shown that functionalization is key to modulating biological interactions. smolecule.com

Reaction Development: Exploring novel cyclization strategies to construct the oxaspiro[3.5]nonane framework with greater efficiency and stereocontrol.

Target ModificationPotential Functionalization StrategiesDesired Outcome
Hydroxyl GroupEtherification, Esterification, AlkylationModulation of polarity, metabolic stability, and target binding
Carbocyclic RingIntroduction of alkyl, aryl, or halogen substituentsAltering lipophilicity and steric profile
Oxane RingIntroduction of substituents adjacent to the oxygenInfluencing conformation and electronic properties

Comprehensive Exploration of Structure-Activity Relationships for Biological Applications

A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is essential for identifying lead compounds for drug discovery. The rigid spirocyclic scaffold provides a well-defined orientation for functional groups, which can enhance binding affinity and selectivity for biological targets.

Future SAR studies should aim to:

Correlate Stereochemistry with Activity: Elucidate how the absolute configuration of the stereocenters influences biological activity.

Identify Key Pharmacophores: Determine which functional groups and structural motifs are critical for target engagement and desired biological effects.

Optimize Physicochemical Properties: Systematically modify the structure to improve properties such as solubility, permeability, and metabolic stability.

Development of Sustainable and Scalable Synthetic Methodologies

For any promising compound to move from discovery to application, the development of sustainable and scalable synthetic routes is paramount. Current synthetic methods for spirocycles can be complex and may rely on harsh reagents or protecting group manipulations.

Future research in this area should prioritize:

Green Chemistry Principles: Employing environmentally benign reagents and solvents, and minimizing waste generation.

Catalytic Methods: Developing catalytic (including biocatalytic) approaches to improve efficiency and reduce the number of synthetic steps.

Flow Chemistry: Investigating continuous flow processes for safer, more efficient, and scalable production.

Advanced Computational Modeling for Mechanism-of-Action Elucidation and Rational Design

In silico methods are powerful tools for accelerating the discovery and optimization of novel compounds. Computational modeling can provide insights into the conformational preferences, electronic properties, and potential biological targets of this compound and its analogs.

Future computational studies should focus on:

Conformational Analysis: Predicting the low-energy conformations of different stereoisomers and derivatives to understand their three-dimensional shapes.

Molecular Docking: Screening virtual libraries of this compound derivatives against known biological targets to identify potential hits.

Quantum Mechanical Calculations: Investigating the electronic structure and reactivity of the scaffold to guide the design of new derivatives with desired properties.

Molecular Dynamics Simulations: Simulating the behavior of ligand-target complexes to understand binding modes and mechanisms of action at an atomic level.

Computational MethodApplication in this compound Research
Molecular DockingPrediction of binding affinity and orientation at a target's active site
Molecular DynamicsSimulation of the dynamic behavior of the molecule and its interactions with biological targets
Quantum MechanicsCalculation of electronic properties, reaction mechanisms, and spectroscopic data
QSAR ModelingDevelopment of predictive models for biological activity based on chemical structure

Investigation into Uncharted Biological Activities and Pharmacological Targets

The unique topology of the this compound scaffold suggests that it may interact with novel biological targets. Broad biological screening is necessary to uncover previously unknown activities. The structural similarity to other biologically active spirocyclic compounds, such as those targeting G-protein coupled receptors, indicates a promising starting point.

Future investigations should include:

High-Throughput Screening: Testing a library of this compound derivatives against a wide range of biological assays to identify novel activities.

Target Identification: For active compounds, employing chemoproteomics and other advanced techniques to identify their specific molecular targets.

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in diverse disease areas, including oncology, infectious diseases, and neurological disorders, where novel chemical matter is urgently needed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.